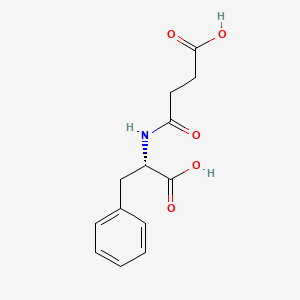

N-(beta-Carboxypropionyl)-L-phenylalanine

Description

Contextualization within Amino Acid Derivative Chemistry and Biology

In the broader context of amino acid derivative chemistry, N-(beta-Carboxypropionyl)-L-phenylalanine belongs to a class of N-acylated amino acids. The acylation of an amino acid's amino group is a common strategy in nature and in the laboratory to modify its physicochemical properties, such as polarity, and to alter its biological function. Phenylalanine itself is a precursor for several crucial molecules, including the amino acid tyrosine and monoamine neurotransmitters like dopamine. wikipedia.org Its derivatives are subjects of significant research for therapeutic applications. For example, other modified phenylalanine compounds have been investigated as potential topoisomerase IIα inhibitors for anticancer activity and for use in neutron capture therapy. wikipedia.orgnih.gov

The biological significance of this compound has been particularly highlighted in the field of food chemistry and sensory science. It has been identified as a taste-active contributor in a variety of foods. nih.gov A 2024 study demonstrated that the compound can be produced via enzymatic synthesis and functions as a potent taste enhancer. nih.gov Specifically, the addition of N-succinyl-L-phenylalanine was found to substantially increase kokumi, umami, and saltiness intensities in sensory evaluations. nih.gov This research indicates that the compound interacts with multiple taste receptors, including T1R1, T1R3, TMC4, TRPV1, and CaSR, which are responsible for umami, saltiness, and kokumi sensations. nih.gov Beyond taste, succinyl derivatives of amino acids are theorized to possess unique biochemical properties that could influence metabolic pathways or enzyme activity, suggesting a potential for broader applications in medical research and drug development. ontosight.ai

Table 2: Research Findings on Taste Enhancement Properties (Huang et al., 2024)

| Property | Observation |

|---|---|

| Effect | Potent taste enhancer nih.gov |

| Tastes Enhanced | Kokumi, Umami, Saltiness nih.gov |

| Mechanism | Interaction with T1R1, T1R3, TMC4, TRPV1, and CaSR receptors nih.gov |

| Umami Duration | Significantly increased from 150 seconds (control) to 210 seconds nih.gov |

| Synthesis Method | Enzymatic synthesis with a 45.58 ± 1.95% yield under optimized conditions nih.gov |

Historical Perspectives on the Compound's Scientific Inquiry

The scientific journey of this compound is anchored in the history of its parent molecule, phenylalanine. Phenylalanine was first described in 1879 by Schulze and Barbieri and first synthesized in 1882 by Erlenmeyer and Lipp. wikipedia.org Foundational discoveries, such as the identification of its genetic codons in 1961, paved the way for a deeper understanding of its role in protein synthesis and metabolism. wikipedia.orgnih.gov

While the compound this compound has been known for some time, with an assigned CAS number of 37590-83-3, much of the focused research into its specific biological functions is more recent. synchem.de Early studies on phenylalanine metabolism, dating back to the 1940s, established its conversion to tyrosine, but detailed investigations into specific derivatives like the N-succinyl form came much later. nih.gov Recent scientific literature, particularly a notable 2024 study on its taste-enhancing properties, suggests that a comprehensive understanding of the compound's synthesis and biological roles has remained "rudimentary" until recently. nih.gov This indicates a shift from simple identification and synthesis to a more functional and application-oriented investigation in contemporary research.

Identification of Key Research Gaps and Future Academic Directions for this compound

Despite recent advances, significant gaps remain in the academic understanding of this compound. A primary knowledge gap is the full scope of its biological activity. While its role as a taste enhancer is becoming clearer, its "exact biological activity and mechanism of action are not well-documented in publicly available sources". ontosight.ai This ambiguity calls for further research to fully map its effects within living organisms. ontosight.ai

Future academic research is poised to move in several promising directions:

Biochemical Pathway Investigation: A crucial future direction is the detailed investigation of its biochemical properties. ontosight.ai This includes studying its interactions with specific enzymes, its role in metabolic pathways beyond taste perception, and its effects on various cell cultures or model organisms to uncover potential therapeutic applications. ontosight.ai

Therapeutic Potential: The unique properties of succinyl derivatives of amino acids suggest a potential for developing novel drugs. ontosight.ai Future studies could explore its use in therapeutic strategies for diseases related to amino acid metabolism or protein modification.

Advanced Synthesis and Application: Building on recent work, further optimization of enzymatic or chemical synthesis methods could improve yields and facilitate larger-scale studies. Research into its application in food science as a functional taste modulator is a clear and immediate avenue for further exploration. nih.govresearchgate.net

Pharmacological and Toxicological Profiling: To assess its potential for any application beyond laboratory research, a comprehensive understanding of its pharmacological and toxicological profile is necessary. This remains a significant and unaddressed area of inquiry.

Structure

3D Structure

Properties

IUPAC Name |

4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-10(13(18)19)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAGPBPLOYGROC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427553 | |

| Record name | 4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37590-83-3 | |

| Record name | 4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Beta Carboxypropionyl L Phenylalanine

Strategies for the Chemical Synthesis of N-(beta-Carboxypropionyl)-L-phenylalanine

The chemical synthesis of this compound, also known as N-succinyl-L-phenylalanine, can be achieved through several strategic approaches, primarily involving the acylation of the amino group of L-phenylalanine with a succinyl moiety.

A prevalent and straightforward method is the direct reaction of L-phenylalanine with succinic anhydride (B1165640). This reaction is typically carried out in a suitable solvent system under controlled pH conditions to favor the N-acylation over other potential side reactions. The amino group of L-phenylalanine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired amide bond. The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC) to determine the consumption of reactants and the formation of the product.

Another approach involves the use of activated succinic acid derivatives, such as succinyl chloride or N-hydroxysuccinimide esters of succinic acid. These activated forms are more reactive towards the amino group of L-phenylalanine and can facilitate the reaction under milder conditions. However, the use of more reactive acylating agents may necessitate the use of protecting groups for the carboxylic acid functionality of L-phenylalanine to prevent undesired side reactions, such as the formation of esters or diacylation products.

Enzymatic synthesis presents a greener and more specific alternative to traditional chemical methods. A recent study has detailed the enzymatic synthesis of N-succinyl-L-phenylalanine with a yield of 45.58 ± 1.95%. nih.gov This biocatalytic approach utilized an enzyme to catalyze the reaction between L-phenylalanine and succinic acid under optimized conditions.

Table 1: Optimized Conditions for Enzymatic Synthesis of N-succinyl-L-phenylalanine nih.gov

| Parameter | Optimal Value |

|---|---|

| L-phenylalanine Concentration | 0.3 mol/L |

| Succinic Acid Concentration | 0.9 mol/L |

| Enzyme Concentration | 30,000 U/L |

| pH | 4 |

| Temperature | 55 °C |

Exploration of Stereoselective Synthetic Pathways for this compound and its Analogs

Maintaining the stereochemical integrity of the L-phenylalanine starting material is a critical aspect of the synthesis of this compound, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

When employing the direct acylation of L-phenylalanine with succinic anhydride, the reaction conditions, such as temperature and pH, must be carefully controlled to minimize the risk of racemization at the chiral center of the phenylalanine moiety. The use of mild reaction conditions is generally preferred.

For the synthesis of analogs with modified stereochemistry, for instance, the D-enantiomer, similar synthetic strategies can be applied starting from D-phenylalanine. Furthermore, enzymatic methods can offer high stereoselectivity. For example, certain enzymes can selectively act on one enantiomer in a racemic mixture of N-acyl-phenylalanine esters, allowing for the separation of the L- and D-forms. This principle of stereoselective enzymatic hydrolysis has been demonstrated for N-acetyl-L-phenylalanine methyl ester, which is selectively converted to N-acetyl-L-phenylalanine, leaving the D-ester unreacted. A similar enzymatic resolution could potentially be applied to the synthesis or separation of enantiomers of N-(beta-Carboxypropionyl)-phenylalanine.

Asymmetric phase-transfer catalysis is another powerful tool for the synthesis of chiral α-amino acid derivatives and could be explored for the stereoselective synthesis of this compound analogs. This method involves the use of chiral catalysts to direct the stereochemical outcome of the reaction.

Design and Preparation of Novel this compound Derivatives for Structure-Activity Relationship Studies

The structure of this compound provides a versatile scaffold for the design and synthesis of novel derivatives to explore structure-activity relationships (SAR). The two carboxylic acid groups and the phenyl ring are key positions for chemical modification.

Derivatization of the carboxylic acid groups can lead to the formation of esters, amides, or other functional groups. For instance, the terminal carboxyl group of the succinyl moiety can be coupled with various amines or alcohols to generate a library of amide or ester derivatives. Similarly, the carboxylic acid of the phenylalanine residue can be modified. These modifications can influence the molecule's polarity, size, and ability to form hydrogen bonds, which are critical for its biological activity.

Modification of the phenyl ring of the phenylalanine moiety can also be explored. Introducing substituents onto the aromatic ring can alter the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or selectivity for a particular biological target.

The general approach to preparing these novel derivatives would involve standard peptide coupling reagents for amide bond formation or esterification catalysts for ester synthesis. The choice of synthetic route would depend on the specific functional groups being introduced and the need to protect other reactive sites within the molecule during the synthesis. The synthesized derivatives would then be subjected to biological screening to establish a comprehensive SAR profile, guiding the design of future analogs with improved properties. While specific SAR studies on this compound are not extensively documented in the reviewed literature, the principles of medicinal chemistry suggest that such modifications would be a logical step in the exploration of its biological potential.

Biomolecular Interactions and Enzymatic Mechanisms of N Beta Carboxypropionyl L Phenylalanine

Investigation of Peptidase and Protease Interactions with N-(beta-Carboxypropionyl)-L-phenylalanine

Enzyme Kinetic Analysis of this compound as a Substrate or Modulator

There is no available research detailing the enzyme kinetics of this compound. Studies that would characterize it as a substrate, inhibitor, or modulator of peptidases or proteases have not been found. Consequently, kinetic parameters such as the Michaelis constant (K_m), catalytic rate constant (k_cat), or inhibition constant (K_i) for its interaction with any specific enzyme are not available.

Structural Basis of Enzyme-Ligand Recognition and Substrate Specificity for this compound

No structural biology studies, such as X-ray crystallography or NMR spectroscopy, have been published that elucidate the binding mode of this compound to any peptidase or protease. As a result, there is no information on the specific amino acid residues involved in its recognition or the structural determinants of its potential substrate specificity.

Receptor Binding Profiling of this compound

There is a lack of published data from receptor binding assays for this compound. Its affinity and selectivity for any known biological receptors have not been documented.

Exploration of Other Protein-Ligand Interactions Involving this compound

Beyond the specific areas of peptidases, proteases, and receptors, there is a general absence of research on other protein-ligand interactions involving this compound.

Structure Activity Relationship Sar Studies of N Beta Carboxypropionyl L Phenylalanine

Elucidation of Essential Structural Features for Biological Activity in N-(beta-Carboxypropionyl)-L-phenylalanine

The biological activity of this compound is intrinsically linked to its distinct chemical architecture, which comprises three key components: the L-phenylalanine backbone, the succinyl (beta-carboxypropionyl) moiety, and the amide bond linking them.

The L-phenylalanine residue is crucial, providing the aromatic side chain that often dictates specific interactions with biological targets. The stereochemistry of the alpha-carbon is vital; the L-configuration is typically essential for recognition by enzymes and receptors that have evolved to interact with naturally occurring amino acids. The phenyl group itself can engage in hydrophobic and pi-stacking interactions within a receptor's binding pocket.

The succinyl moiety , with its two carboxylic acid groups, is a critical determinant of the molecule's physicochemical properties and biological interactions. These carboxyl groups can act as hydrogen bond donors and acceptors, and at physiological pH, they are typically ionized, conferring a net negative charge. This allows for electrostatic interactions with positively charged residues (e.g., arginine, lysine) in a binding site. The four-carbon chain of the succinyl group also provides a degree of conformational flexibility.

Recent research has identified this compound as a potent taste enhancer, specifically for kokumi, umami, and saltiness. nih.gov Molecular docking studies suggest that the key structural features of the molecule interact with multiple taste receptors, including T1R1, T1R3, TMC4, TRPV1, and CaSR, leading to the observed enhancement of taste perceptions. nih.gov The interactions are likely mediated by the carboxyl groups of the succinyl moiety and the phenyl group of the phenylalanine residue. nih.gov

Impact of Specific Chemical Moiety Modifications on Molecular Recognition and Bioactivity

While direct modification studies on this compound are limited, SAR studies on analogous compounds provide a framework for predicting the effects of chemical alterations.

Modifications to the Phenylalanine Moiety:

Phenyl Ring Substitution: The substitution pattern on the phenyl ring can significantly impact biological activity. For instance, in a study of N-benzoyl derivatives of fluorophenylalanines, the position of the fluorine atom (ortho, meta, or para) and the nature of substituents on the benzoyl group (e.g., chloro, nitro) had a pronounced effect on their growth-inhibitory activity against Lactobacillus casei. nih.gov Specifically, m-chlorobenzoyl and p-chlorobenzoyl derivatives of p-fluoro-DL-phenylalanine were found to be particularly potent. nih.gov This suggests that electronic and steric effects on the phenyl ring are critical for molecular recognition.

Stereochemistry: The stereochemistry of the alpha-carbon is paramount. In studies of inhibitors for the enzyme carboxypeptidase A, the D-configuration of an N-(hydroxyaminocarbonyl)phenylalanine inhibitor was surprisingly found to be more potent than its L-enantiomer. nih.govnih.gov This highlights that while L-isomers are typically favored, D-isomers can sometimes exhibit higher affinity depending on the specific topology of the binding site.

Modifications to the Acyl Moiety (Succinyl Group):

Bioisosteric Replacement: Replacing one or both of the carboxylic acid groups with bioisosteres such as tetrazoles or sulfonamides would change the acidity, charge distribution, and hydrogen bonding capacity of the molecule, thereby modulating its biological activity.

The following table summarizes the predicted impact of various modifications based on studies of related compounds.

| Modification Site | Type of Modification | Predicted Impact on Bioactivity | Rationale/Supporting Evidence |

| Phenylalanine Moiety | Substitution on the phenyl ring (e.g., halogens, nitro groups) | High | Can alter electronic properties and steric fit in the binding pocket, as seen in N-benzoyl fluorophenylalanine derivatives. nih.gov |

| Change in stereochemistry (L to D) | High | Can invert binding orientation and affinity, as observed in carboxypeptidase A inhibitors. nih.govnih.gov | |

| Succinyl Moiety | Altering the length of the dicarboxylate chain | High | Changes the distance between key interacting groups, affecting the fit within a receptor. |

| Bioisosteric replacement of carboxyl groups (e.g., with tetrazole) | High | Modifies acidity, charge, and hydrogen bonding capabilities, leading to altered receptor interactions. | |

| Amide Linkage | Replacement with an ester or other linker | High | Changes the geometry and stability of the molecule, likely disrupting the optimal orientation of the two main moieties. |

Conformational Analysis of this compound and its Correlation with Biological Effects

The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule's flexibility, primarily around the rotatable single bonds, allows it to adopt various shapes in solution. However, it is the specific conformation that it assumes when bound to a biological target that elicits a physiological response.

These computational studies suggest that this compound adopts a specific bound conformation to interact effectively with multiple residues in the binding pockets of taste receptors like T1R1 and T1R3. nih.gov The succinyl and phenylalanine moieties are positioned to form a network of hydrogen bonds and hydrophobic interactions, which are believed to be responsible for its taste-enhancing effects. nih.gov

The energy landscape of the molecule likely features several low-energy conformers, and the biological target may select for one of these, or it may bind a higher-energy conformation, a phenomenon observed for other phenylalanine derivatives. researchgate.net The correlation between the preferred solution-state conformation and the bioactive bound conformation is not always straightforward but is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Below is a table summarizing the key conformational features and their likely biological relevance.

| Conformational Feature | Description | Biological Relevance |

| Torsion angles of the succinyl chain | Rotation around the C-C single bonds of the succinyl moiety. | Determines the spatial orientation of the two carboxyl groups, which is critical for simultaneous interaction with multiple points in a binding site. |

| Psi (ψ) and Phi (φ) angles of the phenylalanine backbone | Rotation around the N-Cα and Cα-C bonds of the phenylalanine residue. | Defines the overall shape of the amino acid backbone and the relative position of the phenyl ring and the amide linkage. |

| Chi (χ) angles of the phenylalanine side chain | Rotation of the phenyl group relative to the backbone. | Orients the aromatic ring for optimal hydrophobic or pi-stacking interactions within the receptor pocket. |

Computational and Structural Biology Approaches to N Beta Carboxypropionyl L Phenylalanine

Molecular Docking and Dynamics Simulations of N-(beta-Carboxypropionyl)-L-phenylalanine with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding energy.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-target complex over time. MD simulations provide insights into the stability of the complex, the flexibility of the ligand and the target, and the role of solvent molecules in the binding process. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion on a nanosecond to microsecond timescale.

For this compound, potential biological targets could include enzymes for which it may act as an inhibitor or substrate. For instance, studies on similar beta-phenylalanine derivatives have explored their role as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV). nih.gov A hypothetical molecular docking study of this compound with a target enzyme would involve preparing the 3D structures of both the ligand and the receptor, performing the docking using software such as AutoDock or MOE, and analyzing the resulting binding poses and energies. mdpi.com

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Asp12, Arg54, Phe210 |

| Hydrogen Bonds | 2 |

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net Methods such as Density Functional Theory (DFT) are powerful tools for understanding the properties of this compound at the atomic level. These calculations can predict various molecular properties, including optimized geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and reactivity indices.

The electronic structure of this compound, with its phenyl ring, two carboxyl groups, and an amide linkage, can be analyzed to identify regions that are electron-rich or electron-poor. ontosight.ai This information is vital for predicting how the molecule will interact with biological targets, including the formation of hydrogen bonds, electrostatic interactions, and covalent bonds. Quantum chemical calculations can also be used to study the molecule's conformational landscape and the energy barriers between different conformers.

Table 2: Calculated Quantum Chemical Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| Dipole Moment (Debye) | 3.8 |

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Complexes

X-ray crystallography is a powerful experimental technique for determining the three-dimensional atomic structure of a molecule or a molecular complex. nih.gov To study the interaction of this compound with a biological target, co-crystallization of the complex would be attempted. If successful, the resulting crystal would be exposed to X-rays, and the diffraction pattern would be analyzed to generate an electron density map, from which the atomic coordinates of the complex can be determined. This would provide a detailed, static picture of the binding mode, including specific interactions such as hydrogen bonds and salt bridges. While no specific crystal structures of this compound complexes are publicly available, studies on complexes of similar molecules like N-acetyl-L-phenylalanine with cyclodextrins demonstrate the utility of this method. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for studying molecular structure and dynamics in solution. nih.gov For this compound, 1H and 13C NMR would provide information about the chemical environment of each atom in the molecule. chemicalbook.com When complexed with a biological target, changes in the chemical shifts of both the ligand and the protein can be observed, a phenomenon known as chemical shift perturbation. This data can be used to map the binding interface and determine the binding affinity. 2D NMR techniques like NOESY can provide distance constraints between protons, helping to determine the conformation of the bound ligand.

Table 3: Hypothetical NMR Chemical Shift Perturbations upon Binding of this compound to a Target Protein

| Atom | Free Chemical Shift (ppm) | Bound Chemical Shift (ppm) |

|---|---|---|

| Phenyl Hα | 7.32 | 7.45 |

| Phenyl Hβ | 7.28 | 7.39 |

| Carboxyl C1 | 175.1 | 176.3 |

Application of Ligand-Based and Structure-Based Design Principles to this compound Research

Both ligand-based and structure-based design are fundamental strategies in drug discovery that could be applied to research involving this compound.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. mdpi.com This approach relies on the knowledge of other molecules that bind to the target. By comparing the structures and activities of a set of known ligands, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For this compound, if a series of its analogs with known activities were available, a pharmacophore model could be generated to guide the design of new, more potent compounds. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate molecular descriptors with biological activity, are also a key component of ligand-based design. nih.gov

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target is available, for instance, from X-ray crystallography or NMR spectroscopy. mdpi.com This approach involves using the structural information of the target's binding site to design ligands with high affinity and selectivity. Molecular docking, as described earlier, is a primary tool in structure-based design. The detailed view of the binding pocket allows for the rational design of modifications to a ligand like this compound to improve its interactions with the target, for example, by adding a functional group that can form an additional hydrogen bond.

Table 4: Comparison of Ligand-Based and Structure-Based Design Approaches

| Feature | Ligand-Based Design | Structure-Based Design |

|---|---|---|

| Primary Requirement | Set of active ligands | 3D structure of the target |

| Key Techniques | Pharmacophore modeling, QSAR | Molecular docking, MD simulations |

| Goal | Identify common features of active molecules | Design ligands that fit the target's binding site |

| Applicability for this compound | Requires a series of active analogs | Requires the 3D structure of its biological target |

Analytical and Bioanalytical Methodologies for N Beta Carboxypropionyl L Phenylalanine Research

Chromatographic Techniques for Separation and Purification of N-(beta-Carboxypropionyl)-L-phenylalanine and its Metabolites

The separation and purification of this compound from complex mixtures, such as reaction media or biological samples, are predominantly achieved through chromatographic methods. High-performance liquid chromatography (HPLC) stands out as a versatile and widely used technique.

Reversed-phase HPLC (RP-HPLC) is a common choice for the separation of amino acid derivatives like this compound. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For instance, a C18 column is frequently employed for the separation of phenylalanine and its derivatives. nih.gov The mobile phase composition, typically a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation. nih.govhelixchrom.com Gradient elution, where the concentration of the organic modifier is gradually increased, is often used to effectively separate compounds with a wide range of polarities.

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for highly polar compounds that are not well-retained in RP-HPLC. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique can be effective for separating this compound and its potentially more polar metabolites. helixchrom.com

For purification purposes, preparative HPLC can be employed to isolate larger quantities of the compound. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle the increased sample load. Following chromatographic separation, techniques like crystallization can be used to obtain the purified solid compound. google.com

Furthermore, thin-layer chromatography (TLC) can serve as a simple and rapid method for monitoring the progress of a reaction or for preliminary purity assessment, although it is less precise than HPLC for quantitative analysis. nih.gov

Table 1: Chromatographic Methods for Amino Acid Derivative Analysis

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Application |

| Reversed-Phase HPLC (RP-HPLC) | C18, C8 | Acetonitrile/Water with 0.1% Formic Acid | UV, Fluorescence, Mass Spectrometry | Separation and Quantification |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Silica, Amide | Acetonitrile/Ammonium Formate Buffer | Mass Spectrometry | Separation of polar analytes |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexane | UV light, Staining reagents | Reaction monitoring, Purity check |

Spectroscopic Characterization Methods for Structural Confirmation and Purity Assessment

Once this compound is purified, various spectroscopic techniques are employed to confirm its chemical structure and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure. 1H NMR spectroscopy provides information about the number and types of protons and their neighboring atoms. For this compound, one would expect to see signals corresponding to the aromatic protons of the phenyl ring, the methine proton of the phenylalanine backbone, the methylene (B1212753) protons of the beta-carboxypropionyl group, and the exchangeable protons of the carboxylic acid and amide groups. chemicalbook.comhmdb.cachemicalbook.com 13C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nist.govmassbank.eu Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule before it enters the mass analyzer. The accurate mass measurement obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this compound, which has a molecular formula of C13H15NO5. ontosight.ai

Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C-H and C=C stretches would be expected in the IR spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy is useful for detecting the presence of the phenyl group, which absorbs UV light. Aromatic amino acids like phenylalanine typically show an absorption maximum around 260 nm. helixchrom.com

Table 2: Spectroscopic Data for Structural Elucidation of Phenylalanine Derivatives

| Spectroscopic Technique | Information Obtained | Expected Features for this compound |

| 1H NMR | Proton environment and connectivity | Signals for aromatic, methine, and methylene protons |

| 13C NMR | Carbon skeleton | Signals for carbonyl, aromatic, and aliphatic carbons |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak corresponding to C13H15NO5 and characteristic fragment ions |

| Infrared (IR) Spectroscopy | Functional groups | Absorption bands for C=O (acid and amide), O-H, N-H, and aromatic C-H |

| UV-Vis Spectroscopy | Presence of chromophores | UV absorbance due to the phenyl ring |

Development of Quantitative Analysis and Detection Methods for this compound in Research Samples

The accurate quantification of this compound in various research samples, including biological matrices like plasma and urine, is essential for studying its pharmacokinetics and metabolic fate.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , is the gold standard for the quantitative analysis of small molecules in complex samples due to its high sensitivity, selectivity, and specificity. nih.gov For quantitative studies, a stable isotope-labeled internal standard of this compound would be ideal to correct for matrix effects and variations in sample processing and instrument response. In the absence of an analyte-free matrix, calibration curves can be prepared in a surrogate matrix, such as phosphate-buffered saline with bovine serum albumin. cstti.com

HPLC with UV or Fluorescence Detection can also be used for quantification, although these methods may be less selective than MS detection. nih.govresearchgate.net The inherent fluorescence of the phenylalanine moiety can be exploited for sensitive detection. researchgate.net Derivatization of the amino acid with a fluorescent tag can also enhance detection sensitivity.

The development of a robust quantitative method requires careful validation to ensure its accuracy, precision, linearity, and reliability. This includes assessing the limit of detection (LOD) and the limit of quantification (LOQ) of the assay.

Table 3: Methods for Quantitative Analysis of Amino Acid Derivatives

| Analytical Method | Principle | Advantages | Considerations |

| LC-MS/MS | Separation by LC followed by mass analysis of precursor and product ions. | High sensitivity, high selectivity, structural information. | Requires sophisticated instrumentation, potential for matrix effects. |

| HPLC-UV | Separation by HPLC and detection by UV absorbance. | Widely available, relatively low cost. | Lower sensitivity and selectivity compared to MS. |

| HPLC-Fluorescence | Separation by HPLC and detection of native or derivatized fluorescence. | High sensitivity for fluorescent compounds. | Not all compounds are naturally fluorescent; may require derivatization. |

Cellular and Molecular Mechanisms of Action of N Beta Carboxypropionyl L Phenylalanine

Investigation of Intracellular Signaling Pathways Modulated by N-(beta-Carboxypropionyl)-L-phenylalanine

Currently, there is a lack of specific studies in the public domain that detail the intracellular signaling pathways directly modulated by this compound. Scientific investigations into how this particular compound may influence signaling cascades, such as kinase pathways, second messenger systems, or gene transcription, have not been reported in available peer-reviewed literature. Therefore, no definitive information can be provided on its impact on cellular signaling. Further research is required to identify any potential targets and downstream effects within intracellular signaling networks.

Effects of this compound on Key Cellular Processes and Homeostasis

The effects of this compound on fundamental cellular processes, including but not limited to cell proliferation, apoptosis, differentiation, and metabolism, remain uncharacterized in the available scientific literature. Consequently, its role in maintaining cellular homeostasis is also unknown. Without experimental data from cell-based studies, it is not possible to ascertain how this compound might promote or disrupt the delicate balance of cellular functions.

Role of this compound in Preclinical Disease Models and Cell-Based Assays

There is no available information from preclinical studies in animal models or specific cell-based assays that defines a role for this compound in any disease context. While related compounds and derivatives of L-phenylalanine have been investigated in various therapeutic areas, the specific contributions and pharmacological profile of this compound have not been delineated. nih.govnih.gov For instance, other phenylalanine derivatives have been explored for their potential as antagonists for cell adhesion molecules or as novel antiepileptic drugs. nih.govnih.gov However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Due to the absence of specific research data, a data table on the preclinical or cell-based assay findings for this compound cannot be generated.

Potential Research Applications of N Beta Carboxypropionyl L Phenylalanine

Utility as a Biochemical Probe for Enzymatic and Receptor Studies

Due to its specific chemical structure, N-(beta-Carboxypropionyl)-L-phenylalanine holds potential as a biochemical probe to investigate the function and specificity of enzymes and cellular receptors. The addition of the beta-carboxypropionyl group to the L-phenylalanine backbone can influence its interaction with biological targets compared to the parent amino acid.

Research on the closely related compound, N-succinyl-L-phenylalanine (SP), which shares a similar four-carbon dicarboxylic acid chain, has provided insights into how such modifications can modulate biological activity. A recent study explored the enzymatic synthesis of SP and its role as a taste enhancer, revealing its interaction with several taste receptors. nih.gov The study highlighted that SP can significantly enhance umami, saltiness, and kokumi sensations, suggesting a direct interaction with receptors responsible for taste perception. nih.gov

Molecular docking analyses in the same study further elucidated the potential binding of N-succinyl-L-phenylalanine to a range of receptors, as detailed in the table below. nih.gov These findings suggest that this compound could similarly be used to probe the ligand-binding domains of these and other receptors, helping to elucidate the structural requirements for activation or modulation.

Table 1: Potential Receptor Interactions of N-succinyl-L-phenylalanine

| Receptor Target | Associated Sensation/Function | Potential Research Application as a Probe |

|---|---|---|

| T1R1/T1R3 | Umami Taste Perception | Investigating the binding determinants of umami taste and identifying novel taste modulators. |

| TMC4 | Saltiness Perception | Exploring the mechanisms of salt taste transduction. |

| TRPV1 | Pungency/Heat Sensation | Studying the modulation of polymodal sensory receptors. |

| CaSR (Calcium-Sensing Receptor) | Kokumi/Mouthfulness, Calcium Homeostasis | Probing the allosteric modulation of G-protein coupled receptors involved in taste and metabolism. |

Data derived from a study on N-succinyl-L-phenylalanine, a structural analog of this compound. nih.gov

The enzymatic synthesis of N-succinyl-L-phenylalanine itself points to the utility of such compounds in studying enzyme kinetics and substrate specificity. nih.gov this compound could be employed as a substrate or inhibitor in assays for various enzymes, such as peptidases or acylases, to characterize their activity and identify novel regulatory molecules.

Exploration of this compound as a Potential Biomarker in Research Contexts

The field of metabolomics often identifies N-acyl amino acids as potential biomarkers for various physiological and pathological states. These compounds are metabolites that can reflect alterations in specific biochemical pathways. While direct evidence for this compound as a biomarker is not yet established, the precedent set by other N-acyl phenylalanine derivatives suggests its potential in this area.

For instance, N-acetyl-L-phenylalanine has been investigated in the context of phenylketonuria (PKU), an inborn error of phenylalanine metabolism. nih.gov In PKU, the accumulation of phenylalanine can lead to its conversion into various metabolites, including N-acetyl-L-phenylalanine, which can be detected in biological fluids. nih.gov Similarly, N-lactoyl-phenylalanine has been identified as a metabolite that is elevated during exercise and may play a role in signaling pathways related to feeding and obesity. frontiersin.org

These examples with other N-acyl phenylalanine derivatives underscore the possibility that this compound could serve as a biomarker in specific research contexts. Its presence or altered levels in biofluids could signify changes in phenylalanine metabolism or in pathways involving dicarboxylic acids. Further metabolomic studies would be necessary to explore its presence in biological systems and to correlate its levels with specific conditions or treatments.

Development of this compound as a Tool for Investigating Specific Biochemical Pathways

As a modified amino acid, this compound can be a valuable tool for tracing and understanding specific biochemical pathways. Its structure allows it to potentially interact with transporters, enzymes, and receptors involved in amino acid and fatty acid metabolism, while the carboxypropionyl group offers a unique tag for detection and analysis.

The general metabolic pathways of phenylalanine are well-characterized, leading to the synthesis of tyrosine and other essential molecules, or its catabolism. researchgate.net The introduction of the beta-carboxypropionyl group could alter how the molecule is processed, potentially shunting it into different metabolic routes. By using isotopically labeled this compound, researchers could trace its metabolic fate and identify the enzymes and pathways that act upon it.

This approach could reveal novel biotransformation pathways or shed light on the regulation of known pathways. For example, understanding how the N-acylation of phenylalanine affects its transport across cellular membranes or its incorporation into peptides could provide valuable insights into cellular metabolism and signaling. The study of N-succinyl-L-phenylalanine's interaction with taste receptors is a prime example of how such a compound can be used to investigate a specific biochemical signaling pathway. nih.gov

Q & A

Basic Research Questions

Q. How can N-(β-Carboxypropionyl)-L-phenylalanine be synthesized with high purity?

- Method : React L-phenylalanine with β-carboxypropionyl chloride in anhydrous dichloromethane or tetrahydrofuran under alkaline conditions (e.g., triethylamine as a base). Monitor reaction progress via thin-layer chromatography (TLC) and purify using reverse-phase HPLC. Optimize stoichiometry to minimize byproducts like unmodified phenylalanine .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

- Method : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution at the amino group. Couple with high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, employ HPLC with UV detection at 254 nm, referencing retention times against synthetic intermediates .

Q. How do environmental factors influence the stability of N-(β-Carboxypropionyl)-L-phenylalanine?

- Method : Conduct accelerated stability studies under varying pH (4–9), temperature (4°C–40°C), and light exposure. Use LC-MS to track degradation products (e.g., decarboxylation or hydrolysis). Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for storage to minimize hydrolysis .

Advanced Research Questions

Q. What experimental designs are optimal for studying its interaction with formyl peptide receptors (FPRs)?

- Method : Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff). Prepare FPR-expressing cell membranes and validate via competitive assays with known ligands (e.g., N-formyl-Met-Leu-Phe). Include negative controls (e.g., non-acylated phenylalanine) to confirm specificity .

Q. How can contradictory data on its pro-apoptotic effects in cancer cells be resolved?

- Method : Standardize cell culture conditions (e.g., serum-free media, consistent passage numbers) to reduce variability. Use RNA-seq to identify differentially expressed genes post-treatment. Validate findings with orthogonal assays (e.g., caspase-3 activation, Annexin V staining). Consider metabolite profiling to rule out off-target effects from degradation products .

Q. What strategies improve its detection in complex biological matrices (e.g., plasma)?

- Method : Develop a molecularly imprinted polymer (MIP)-based sensor, as demonstrated for phenylalanine derivatives. Functionalize electrodes with β-cyclodextrin to enhance selectivity. Validate via spike-recovery experiments in plasma, using LC-MS/MS as a reference method .

Q. How does the β-carboxypropionyl moiety influence its pharmacokinetic profile compared to other acylated phenylalanine derivatives?

- Method : Perform comparative studies in rodent models using radiolabeled ([¹⁴C]-labeled) compounds. Assess bioavailability, tissue distribution, and renal clearance. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human parameters, incorporating in vitro metabolic stability data from liver microsomes .

Methodological Notes

- Synthesis Optimization : Adjust reaction time and temperature to balance yield and purity. Excess β-carboxypropionyl chloride may lead to diacylation, requiring iterative TLC checks .

- Data Reproducibility : Pre-treat biological samples with protease inhibitors to prevent peptide degradation during analysis .

- Advanced Assays : Pair SPR with fluorescence polarization for real-time monitoring of receptor conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.